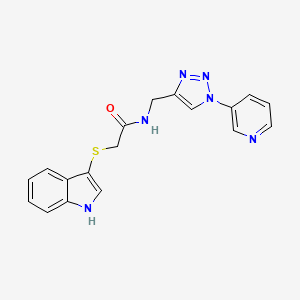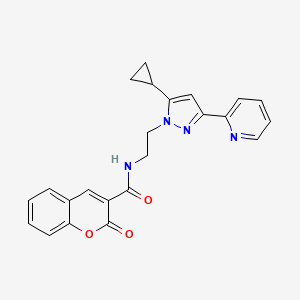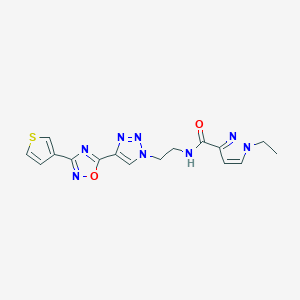![molecular formula C16H18BrN3O B2571404 3-bromo-N-[4-(1H-pirazol-1-il)ciclohexil]benzamida CAS No. 2097911-87-8](/img/structure/B2571404.png)
3-bromo-N-[4-(1H-pirazol-1-il)ciclohexil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole is a five-membered heterocyclic compound that contains three carbon atoms and two adjacent nitrogen atoms . It’s a weak base and is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of hydrazines with 1,3-diketones . Another method involves a [3+2] cycloaddition of diazo compounds and alkynyl bromides .
Molecular Structure Analysis
The molecular structure of a pyrazole derivative would depend on its specific substituents. For example, 3-Bromopyrazole has the empirical formula C3H3BrN2 and a molecular weight of 146.97 .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions with aryl triflates .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative would depend on its specific structure. For example, 3-Bromopyrazole is a solid with a melting point of 60-65 °C .
Aplicaciones Científicas De Investigación
Síntesis de Derivados Bipirazolílicos
El compuesto puede ser potencialmente utilizado como precursor en la síntesis de derivados bipirizolílicos . Estos derivados se ha encontrado que tienen varias aplicaciones en química medicinal.
Aplicaciones Biomédicas
Compuestos con una estructura similar, como las 1H-Pirazolo[3,4-b]piridinas, se ha encontrado que tienen diversas aplicaciones biomédicas . Se han utilizado en la síntesis de varios compuestos farmacéuticos y biológicamente activos.
Actividades Antibacterianas y Antifúngicas
Compuestos relacionados han mostrado prometedoras actividades antibacterianas y antifúngicas . Se han probado contra diversas cepas bacterianas como Staphylococcus aureus, Bacillus subtilis, Escherichia coli y Pseudomonas aeruginosa, y cepas fúngicas como Aspergilus flavus y Aspergillus niger .
Actividades Antileishmaniales y Antimaláricas
Algunos compuestos con una estructura similar han mostrado potente actividad antipromastigote in vitro, lo que podría ser útil en el tratamiento de leishmaniasis y malaria .
Actividades Antiinflamatorias y Analgésicas
Los derivados del indol, que tienen una estructura similar, han mostrado actividades antiinflamatorias y analgésicas . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos para el tratamiento de enfermedades inflamatorias y el control del dolor.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGKODQVPCHDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Br)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)


![Tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2571325.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)

![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)